molecular formula C9H10BrNO B12281585 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B12281585
M. Wt: 228.09 g/mol
InChI Key: OHDGOLTYTDKRAZ-UHFFFAOYSA-N
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Description

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with a unique structure that combines a bromine atom, a methyl group, and a hydroxyl group attached to a cyclopenta[b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the bromination of 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: PCC or Jones reagent in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

    Reduction: 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol or 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine.

Scientific Research Applications

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • 2-Bromo-7-methyl-5H-cyclopenta[b]pyridin-7-ol

Uniqueness

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopenta[b]pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C9H10BrNO/c1-9(12)5-4-6-2-3-7(10)11-8(6)9/h2-3,12H,4-5H2,1H3

InChI Key

OHDGOLTYTDKRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=C(C=C2)Br)O

Origin of Product

United States

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